molecular formula C11H13ClO3 B2456413 4-(3-Chloropropoxy)-3-methoxybenzaldehyde CAS No. 151719-92-5

4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Cat. No. B2456413
CAS RN: 151719-92-5
M. Wt: 228.67
InChI Key: SPGULLHQDRWGDU-UHFFFAOYSA-N
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Description

“4-(3-Chloropropoxy)-3-methoxybenzaldehyde” is a chemical compound with the linear formula C10H11ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and studied. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Scientific Research Applications

CPMA has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and also as an intermediate in the synthesis of other aromatic aldehydes. It is also used in the synthesis of polymers and other materials, as well as in the production of fragrances and flavorings. In addition, CPMA has potential applications in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and DNA.

Advantages and Limitations for Lab Experiments

CPMA has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it can be synthesized in a straightforward manner. In addition, CPMA is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, CPMA is also toxic and should be handled with caution.

Future Directions

The potential applications of CPMA are vast, and there are many possible future directions for research. For example, CPMA could be used in the development of new pharmaceuticals, as it can act as an inhibitor of enzymes involved in drug metabolism. In addition, CPMA could be used to study the structure and function of proteins and DNA, as it binds to specific sites on these molecules. Furthermore, CPMA could be used to develop new materials and polymers, as well as new fragrances and flavorings. Finally, CPMA could be used to develop new methods for the synthesis of other aromatic aldehydes.

properties

IUPAC Name

4-(3-chloropropoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGULLHQDRWGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151719-92-5
Record name 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of vanillin (30.4 g, 200 mmol), K2CO3 (27.6 g) and acetone (150 ml) was stirred and refluxed for 0.5 hours. Heating was removed and 1-bromo-3-chloropropane (40.8 g, 260 mmol) in acetone was added dropwise. The reaction was stirred and refluxed for 16 hours, and then it was poured into water. The aqueous mixture was extracted with diethyl ether, the extract was dried (MgSO4), and the solution was concentrated to afford an oil, which upon evacuation solidified to a white solid (50.2 g). An 8.0 g sample was flash chromatographed on silica gel with 50% ethyl acetatehexane as eluent. Concentration of appropriate fractions gave 2.7 g (37%) of 4-(3-chloropropoxy)-3-methoxybenzaldehyde as a white solid, m.p.=53°-55° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
50.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of vanillin (30.4 g, 200 mmol), K2CO3 (27.6 g) and acetone (150 ml) was stirred and refluxed for 0.5 hours. Heating was removed and 1-bromo-3-chloropropane (40.8 g, 260 mmol) in acetone was added dropwise. The reaction was stirred and refluxed for 16 hours, and then it was poured into water. The aqueous mixture was extracted with diethyl ether, the extract was dried (MgSO4), and the solution was concentrated to afford an oil, which upon evacuation solidified to a white solid (50.2 g). An 8.0 g sample was flash chromatographed on silica gel with 50% ethyl acetatehexane as eluent. Concentration of appropriate fractions gave 2.7 (37%) g of 4-(3-chloropropoxy)-3-methoxybenzaldehyde as a white solid, m.p.=53°-55° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
50.2 g
Type
reactant
Reaction Step Four
Name
Yield
37%

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